molecular formula C15H15N3O B2563002 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900887-76-5

2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2563002
CAS No.: 900887-76-5
M. Wt: 253.305
InChI Key: MDMFCPHNMRXDRF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Biochemical Analysis

Biochemical Properties

The pyrazolo[1,5-a]pyrimidine scaffold, to which 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol belongs, is part of bioactive compounds that interact with various enzymes and proteins . These interactions are often characterized by the compound’s ability to inhibit or activate certain proteins, thereby influencing biochemical reactions .

Cellular Effects

This compound has been found to exhibit apoptosis and differentiation-induced anticancer activities in various in-vitro cell line models . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is often associated with its ability to bind to the ATP adenine region, similar to the ligand roscovitine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is synthesized using a copper-catalyzed approach, suggesting it may interact with enzymes or cofactors in copper-related metabolic pathways .

Transport and Distribution

Its structural similarity to other pyrazolo[1,5-a]pyrimidines suggests it may interact with similar transporters or binding proteins .

Subcellular Localization

Its bioisosteric replacements of the purine scaffold of the ligand roscovitine suggest it may localize in the ATP adenine region .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2,5-dimethyl-3-oxobutanenitrile in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its potential as a CDK2 inhibitor and its applications in material science make it a compound of significant interest.

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-4-6-12(7-5-9)14-11(3)17-18-13(19)8-10(2)16-15(14)18/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHYJECMDGSSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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